![molecular formula C17H16ClFN2O4S B2641817 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide CAS No. 922051-00-1](/img/structure/B2641817.png)

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

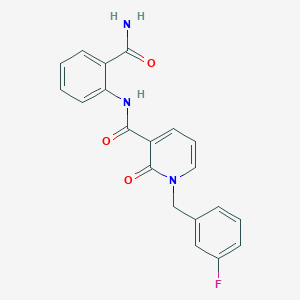

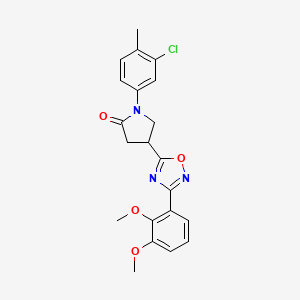

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[b][1,4]oxazepine ring suggests that the compound may have a rigid, cyclic structure. The chloro and fluoro groups are likely to influence the compound’s reactivity and polarity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzo[b][1,4]oxazepine ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in various acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group and the halogen substituents could affect the compound’s solubility, acidity/basicity, and reactivity .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Drug Development

This chemical compound is involved in the development of novel classes of inhibitors targeting human carbonic anhydrases, an enzyme relevant in various therapeutic contexts. For example, Sapegin et al. (2018) synthesized a novel class of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, which are significant for therapeutic applications (Sapegin et al., 2018).

Asymmetric Mannich Reaction in Medicinal Chemistry

The compound is used in organocatalyzed asymmetric Mannich reactions, essential for medicinal chemistry. Li et al. (2019) developed a reaction involving 3-fluorooxindoles and the dibenzo[b,f][1,4]oxazepine scaffold, providing various cyclic amines with chiral tetrasubstituted C‒F stereocenters, crucial for pharmaceutical development (Li, Lin, & Du, 2019).

DNA Interaction and Anticancer Activity

The compound is part of research in mixed-ligand copper(II)-sulfonamide complexes, which have been studied for their interaction with DNA and potential anticancer activity. González-Álvarez et al. (2013) found that the N-sulfonamide derivative influences the interaction with DNA and has implications in DNA cleavage efficiency, relevant in anticancer treatments (González-Álvarez et al., 2013).

Photophysical Properties and Pharmaceutical Application

This chemical structure is involved in synthesizing compounds with significant photophysical properties. Petrovskii et al. (2017) worked on derivatives of the compound that showed strong blue emission, which can have potential applications in pharmaceuticals (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O4S/c1-17(2)9-25-15-7-10(3-6-14(15)20-16(17)22)21-26(23,24)11-4-5-13(19)12(18)8-11/h3-8,21H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMIHMGTMGDWAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641737.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2641739.png)

![methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate](/img/structure/B2641744.png)

![Methyl 3-[(cyanomethyl)amino]propanoate](/img/structure/B2641746.png)

![4-(thiophen-2-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2641749.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2641750.png)

![Methyl 2-{[(2-thienylsulfonyl)acetyl]amino}benzoate](/img/structure/B2641753.png)

![2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2641757.png)